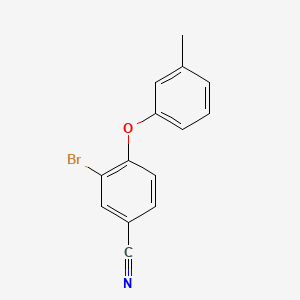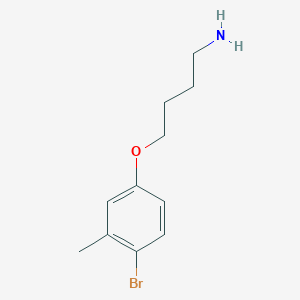![molecular formula C9H20Cl2N2 B1407351 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1982950-35-5](/img/structure/B1407351.png)
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is 1S/C9H18N2.2ClH/c1-2-3-11-6-8-4-10-5-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a colorless liquid .Aplicaciones Científicas De Investigación
Photoluminescent Materials for Electronic Applications
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, demonstrating strong photoluminescence and high photochemical stability. These materials, with good solubility and processability into thin films, are suitable for electronic applications due to their photophysical properties (Beyerlein & Tieke, 2000).
Advanced Optical Materials
Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence with high quantum yields and significant Stokes shifts, making them potential candidates for optical materials. These properties, including solubility in common organic solvents and differential optical characteristics based on structural modifications, highlight their versatility for advanced optical applications (Zhang & Tieke, 2008).
Organic Electronics and Dye-Sensitized Solar Cells
Improved synthetic methods for pyrrolo-[3,2-b]pyrroles, which exhibit interesting optoelectronic properties, have been developed. These compounds, with excellent yields and promising properties for optoelectronic applications, indicate the potential of pyrrolo[3,4-c]pyrrole derivatives in organic electronic devices and dye-sensitized solar cells. The versatility in synthesis and adjustable optoelectronic properties make these derivatives suitable for industrial application in organic electronics (Martins et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-propyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-3-11-6-8-4-10-5-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHZKSPVXREUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CNCC2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



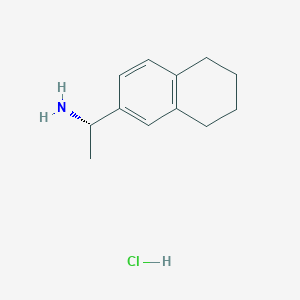
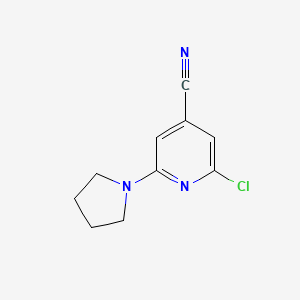
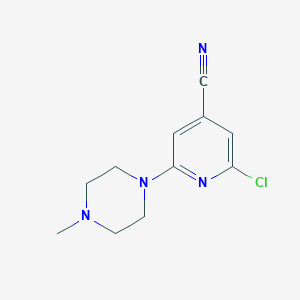
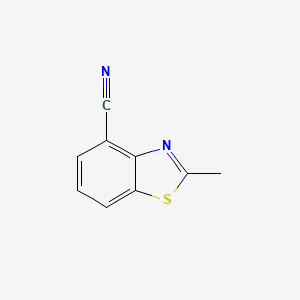
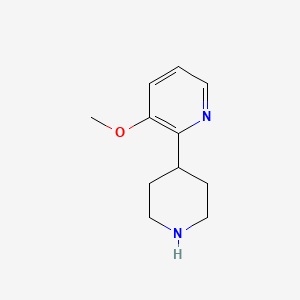





![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)
